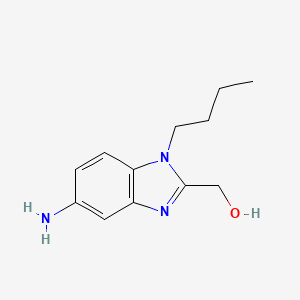

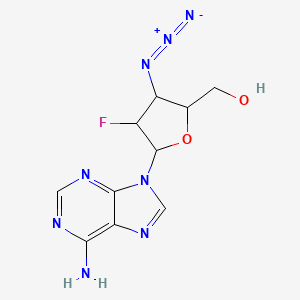

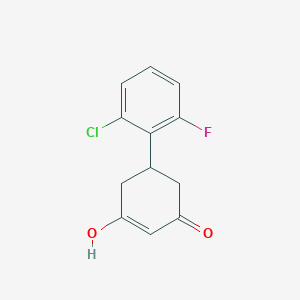

![molecular formula C12H18ClNO2 B3033931 2-{[2-(3-氯苯基)-2-羟乙基]氨基}-2-甲基丙醇 CAS No. 1266695-99-1](/img/structure/B3033931.png)

2-{[2-(3-氯苯基)-2-羟乙基]氨基}-2-甲基丙醇

描述

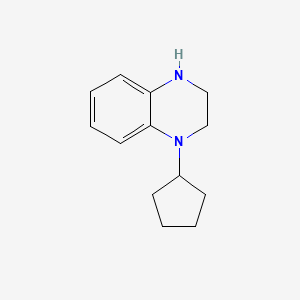

The compound "2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol" is a chemical structure that appears to be related to a class of compounds with potential immunosuppressive activity. These compounds are characterized by the presence of an amino group attached to a propanol backbone with various substitutions that can affect their biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a series of 2-substituted 2-aminopropane-1,3-diols was synthesized to evaluate their immunosuppressive effects, indicating that the position of the phenyl ring and the length of the alkyl side chain are crucial for activity . Another study presented a stereocontrolled synthesis route for a compound with a similar structure, highlighting the importance of diastereoselective reduction in obtaining the desired isomers .

Molecular Structure Analysis

The conformational analysis of related 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been reported, with X-ray diffraction analysis revealing the crystal structures and the importance of hydrogen bonding in the crystal packing . This suggests that the molecular structure and conformation of such compounds can significantly influence their physical properties and potentially their biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, with one example being the synthesis of a novel compound through Michael addition, which involves the reaction of a secondary amine with an α, β-unsaturated carbonyl compound . This indicates that the compounds in this class can participate in various chemical reactions, which can be utilized for further functionalization or modification of the molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid and its esters demonstrates the versatility of the propanol backbone in forming different derivatives with distinct properties . Additionally, the synthesis and evaluation of monomethylthio analogues of 2-aminopropane derivatives show that even small changes in the substituents can lead to significant differences in biological activity and physical properties .

科学研究应用

GABAB 受体拮抗剂

2-羟基沙可罗芬,一种与所讨论化合物相关的化学物质,已使用涉及苯乙烯自由基加成的方法合成。它是 GABAB 受体位点的 GABA 和巴氯芬的有效拮抗剂 (Abbenante & Prager,1992 年)。

抗疟疾活性

一项研究重点关注各种 2-氨基-3-芳基丙醇-1-醇的合成,这些醇与目标化合物密切相关。其中一些化合物对氯喹敏感和氯喹耐药的恶性疟原虫菌株表现出中等的抗疟疾活性 (D’hooghe 等人,2011 年)。

抗菌应用

合成了与 2-{[2-(3-氯苯基)-2-羟乙基]氨基}-2-甲基丙醇结构相似的化合物,并评估了其对革兰氏阴性和革兰氏阳性细菌的抗菌功效 (Sheikh 等人,2009 年)。

低温基质反应

在低温基质中研究了羟基自由基与烯烃的反应,包括 2-甲基丙醇-1-醇等分子。这些反应对于了解类似化合物在特定条件下的化学行为非常重要 (Feltham 等人,2000 年)。

不对称合成

手性修饰硼氢化物用于酮和肟醚的对映选择性还原,使用 2-氨基-3-(对羟基苯基)-1,1-二苯基丙醇-1-醇的衍生物,表明在不对称合成和手性研究中具有潜在应用 (Itsuno 等人,1985 年)。

溶液粘度研究

对诸如 2-氨基-2-甲基丙醇-1-醇等化合物的二元和三元水溶液的粘度进行的研究提供了对相关化合物溶液性质的见解,这些性质可以有各种实际应用 (Chenlo 等人,2002 年)。

属性

IUPAC Name |

2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2/c1-12(2,8-15)14-7-11(16)9-4-3-5-10(13)6-9/h3-6,11,14-16H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZYUTRLOMRWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

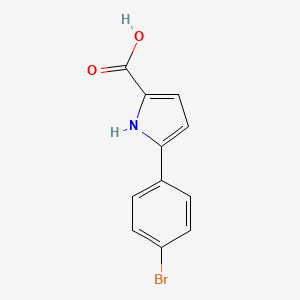

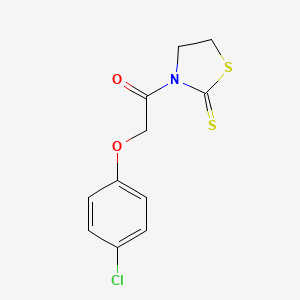

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)